3-Mercaptopropyl(methoxymethoxymethyl)silicon

Description

The compound 3-Mercaptopropyl(methoxymethoxymethyl)silicon (hypothetical IUPAC name) is a sulfur-containing organosilane derivative. These compounds feature a silicon atom bonded to a mercaptopropyl (–SH) group and alkoxy substituents (e.g., methoxy, ethoxy), enabling applications in adhesion promotion, surface functionalization, and hybrid material synthesis .

MPTMS (CAS: 4420-74-0) is a well-studied mercaptosilane with the formula (CH₃O)₃Si(CH₂)₃SH, widely used as a coupling agent for metals, polymers, and inorganic substrates. Its reactivity stems from hydrolyzable methoxy groups (–OCH₃) and a terminal thiol (–SH), facilitating covalent bonding to surfaces and integration into polymer matrices .

Properties

Molecular Formula |

C6H14O2SSi |

|---|---|

Molecular Weight |

178.33 g/mol |

InChI |

InChI=1S/C6H14O2SSi/c1-7-5-8-6-10-4-2-3-9/h9H,2-6H2,1H3 |

InChI Key |

HCTFHLAGXOZDHA-UHFFFAOYSA-N |

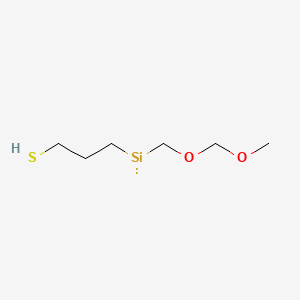

Canonical SMILES |

COCOC[Si]CCCS |

Origin of Product |

United States |

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between MPTMS and analogous mercaptosilanes:

Reactivity and Hydrolysis

- MPTMS: The trimethoxy groups hydrolyze rapidly in aqueous or humid environments, forming silanol (–Si–OH) intermediates that condense into siloxane (–Si–O–Si–) networks. This accelerates surface grafting but may require pH control to prevent premature polymerization .

- Triethoxy analogs: Ethoxy groups hydrolyze more slowly, enabling gradual silanol formation. This is advantageous for applications requiring controlled deposition, such as thin-film coatings .

- Dimethoxy/methyl variants : Reduced hydrolytic activity due to fewer alkoxy groups, enabling precise tuning of grafting density. For example, mixtures of MPTMS and dimethoxy-methylsilanes optimize adhesion in hydrogel-silicon interfaces .

Functional Performance

Adhesion and Surface Modification

- MPTMS outperforms triethoxysilanes in PDMS metallization due to faster silanol generation, improving silver ink adhesion by 30–40% compared to plasma-treated surfaces .

- In rubber composites, 15% MPTMS-modified palygorskite achieves optimal tensile strength (7.73 MPa) and tear resistance, surpassing unmodified fillers .

- Dimethoxy-methylsilanes (e.g., MPDMMS) enable lower grafting densities, reducing interfacial stress in hydrogel-silicon systems while maintaining adhesion .

Thermal and Chemical Stability

- MPTMS-derived polysilsesquioxanes (SSQ-SH) enhance the thermal stability of UV-curable resins, increasing decomposition onset temperatures by 50–60°C via thiol-acrylate click chemistry .

- Triethoxysilane analogs form denser siloxane networks, improving corrosion resistance in zinc substrates .

Adsorption Capacity

- MPTMS-functionalized sepiolite (MASEP) exhibits a Cr(VI) adsorption capacity of 7.73 mg/g at pH 4.7, comparable to stevensite (10.27 mg/g) but with better selectivity .

Electronics and Sensors

- MPTMS-modified PDMS surfaces enable direct printing of compact silver patterns for electrochemical sensors, leveraging thiol-Au/Ag interactions .

- Single-crystalline silicon membranes functionalized with MPTMS resist delamination under e-beam lithography, enabling nanoparticle array fabrication .

Biomedical Engineering

- MPTMS grafting on silicon-substituted hydroxyapatite (Si-HA) enhances osteoblast adhesion, though its use in calcium phosphate systems remains underexplored .

Hybrid Materials

- Co-condensation of MPTMS and styrene yields thiol-functionalized polystyrene-siloxane particles, enabling Au nanoparticle immobilization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-mercaptopropyl(methoxymethoxymethyl)silicon, and how is its purity validated?

- Methodology : The compound is typically synthesized via silane-thiol coupling reactions. For example, silica surfaces are functionalized using (3-mercaptopropyl)-trimethoxysilane, followed by oxidation to sulfoxides to mimic specific surface properties . Purity validation involves gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, with cross-referencing to CAS registry data (e.g., CAS 4420-74-0) and molecular weight confirmation (e.g., ~196.34 g/mol) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and surface interactions?

- Methodology : RAMAN spectroscopy is widely used to confirm thiol-to-sulfoxide conversion on silica surfaces . Solid-state Si and C CP MAS NMR are employed to study cyclotetrasiloxanolate structures, revealing interactions between silanolate moieties and thiol groups . X-ray scattering and vibrational spectroscopy further validate crystallinity and bonding .

Q. How is this compound applied in surface modification, and what metrics assess its effectiveness?

- Methodology : It is grafted onto materials like SiO₂ or ceramics to enhance hydrophobicity or catalytic activity. Metrics include contact angle measurements for wettability, X-ray photoelectron spectroscopy (XPS) for elemental surface composition, and tribological tests (e.g., wear resistance) . For instance, self-assembled monolayers on silicon show reduced friction coefficients (~0.15) under controlled humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve grafting efficiency in heterogeneous catalysis?

- Methodology : Variables like pH, solvent polarity (e.g., aqueous tetrahydrofuran), and temperature are systematically tested. Techno-economic analysis (e.g., using Aspen Plus) balances reaction yield (~85% fructose-to-DMF conversion) with cost-effectiveness . Surface grafting density is quantified via thermogravimetric analysis (TGA) or ellipsometry .

Q. What explains contradictory data on surface coverage between studies using similar functionalization protocols?

- Methodology : Discrepancies often arise from differences in substrate pretreatment (e.g., silica activation via acid washing), humidity during grafting, or residual solvent traces. Controlled experiments comparing O₂ plasma-treated vs. untreated SiO₂ show a ~20% variation in thiol group density . Statistical tools like ANOVA identify significant variables.

Q. How does hydrolysis stability impact long-term performance in polymer composites, and how is it quantified?

- Methodology : Hydrolysis of methoxysilane groups can degrade composite interfaces. Accelerated aging tests (e.g., 85°C/85% humidity) monitor mass loss or mechanical property decay. Silane-modified polyurethane adhesives, for example, show a 15% reduction in tensile strength after 30 days under humid conditions . Hydrolysis kinetics are modeled using Arrhenius equations .

Q. What strategies mitigate toxicity risks during handling, and how are exposure limits monitored?

- Methodology : Closed-system reactors and local exhaust ventilation minimize inhalation risks (H335 hazard) . Personal protective equipment (PPE) includes nitrile gloves and ABEK respirators. Air sampling via gas chromatography-mass spectrometry (GC-MS) ensures workplace concentrations remain below OSHA’s permissible exposure limit (PEL) of 0.1 ppm .

Q. Can computational modeling predict interactions between this compound and metal surfaces in corrosion inhibition?

- Methodology : Density functional theory (DFT) simulations model thiol-metal binding energies (e.g., ~2.5 eV for Au–S bonds), guiding experimental validation via electrochemical impedance spectroscopy (EIS). Studies on steel surfaces show a 90% corrosion inhibition efficiency at 0.5 mM concentrations .

Key Considerations for Researchers

- Safety : Prioritize closed-system handling due to flammability (flash point: 88°C) and inhalation hazards .

- Storage : Store under inert gas (N₂/Ar) to prevent hydrolysis; shelf life <6 months at 25°C .

- Ethics : Adhere to TSCA and EPA regulations for disposal; avoid environmental release due to aquatic toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.